molecular formula C10H15NOS B2450803 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one CAS No. 288092-98-8

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Cat. No.: B2450803
CAS No.: 288092-98-8
M. Wt: 197.3
InChI Key: HOVMVTKDZBSCKW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Biochemical Analysis

Biochemical Properties

Thiazoles, including 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one, have been found to interact with various enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Cellular Effects

Thiazoles have been reported to have cytotoxic activity on human tumor cell lines , suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well established. Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole moiety.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and pentanone groups differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMVTKDZBSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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